molecular formula C22H25F2N3O2 B7434190 N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide

N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide

Cat. No. B7434190
M. Wt: 401.4 g/mol
InChI Key: SNHWRNIHUQWNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide, also known as BMS-986165, is a novel small molecule inhibitor of Tyk2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been linked to a variety of autoimmune diseases and cancers. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide selectively inhibits the activity of Tyk2, a member of the JAK family of kinases. Tyk2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting Tyk2, N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide has been shown to reduce inflammation and disease symptoms in preclinical models of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis. In these models, N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide inhibits the activity of Tyk2 and downstream signaling pathways, leading to a reduction in cytokine production and immune cell activation. N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide has also demonstrated anti-tumor activity in cancer models, possibly through modulation of the tumor microenvironment.

Advantages and Limitations for Lab Experiments

N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide has several advantages as a research tool, including its selectivity for Tyk2 and its ability to inhibit multiple cytokine signaling pathways. However, N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide has not yet been extensively studied in human subjects, and its safety and efficacy in clinical trials are still being evaluated. Additionally, N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide may have off-target effects on other JAK family members or unrelated kinases, which could limit its specificity in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways in autoimmune diseases. Another area of interest is the evaluation of N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide in other disease models, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to fully understand the safety and efficacy of N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide in clinical trials, and to identify potential biomarkers of response that could be used to guide patient selection and dosing.

Synthesis Methods

The synthesis of N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide involves several steps, starting with the reaction of 2-bromo-4-(difluoromethoxy)aniline with 3-(benzyl(methyl)amino)butanol in the presence of a palladium catalyst to form the corresponding aryl ether. The aryl ether is then converted to the indole-2-carboxamide by reaction with indole-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final product is obtained by purification and isolation using standard techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis. In these models, N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide has been shown to inhibit the activity of Tyk2 and downstream signaling pathways, leading to a reduction in inflammation and disease symptoms. N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide has also been evaluated in cancer models, where it has demonstrated anti-tumor activity in combination with other therapies.

properties

IUPAC Name

N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2/c1-15(27(2)14-16-7-4-3-5-8-16)11-12-25-21(28)19-13-17-18(26-19)9-6-10-20(17)29-22(23)24/h3-10,13,15,22,26H,11-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHWRNIHUQWNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=CC2=C(N1)C=CC=C2OC(F)F)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide

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